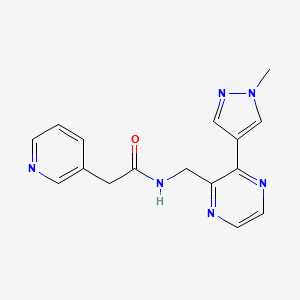

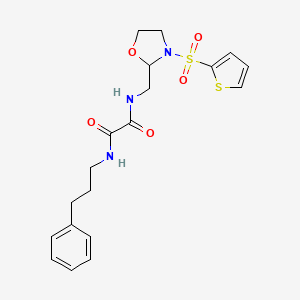

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to have a wide range of biological activities that make it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

The scientific exploration into the applications of pyrazole-acetamide derivatives, such as N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, has led to noteworthy findings in the realm of coordination chemistry. A study demonstrated the synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes were characterized through various spectroscopic methods, including IR, NMR, and X-ray crystallography. The complexes displayed significant antioxidant activity, hinting at their potential therapeutic applications. This research underscores the effect of hydrogen bonding on self-assembly processes, showcasing the versatility of pyrazole-acetamide derivatives in forming supramolecular architectures with potential biomedical implications (Chkirate et al., 2019).

Alzheimer's Disease Therapy

Another groundbreaking application of pyrazole-acetamide derivatives is in Alzheimer's disease therapy. Compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and amyloid β aggregation, two pathological hallmarks of Alzheimer's disease. These compounds demonstrated potent AChE inhibitory activity and were effective in preventing amyloid β aggregation, highlighting their potential as multifunctional therapeutic agents for Alzheimer's disease (Umar et al., 2019).

Antimicrobial and Antioxidant Properties

Research into the antimicrobial and antioxidant properties of pyrazole-acetamide derivatives reveals their broad-spectrum efficacy. One study focused on the synthesis, characterization, and biological evaluation of pyrazole derivatives, including those akin to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide. These compounds were found to possess notable antitumor, antifungal, and antibacterial activities, supported by pharmacophore identification through crystal structure and molecular docking studies. This research indicates the potential of pyrazole-acetamide derivatives in developing new therapeutic agents with targeted antimicrobial and antioxidant capabilities (Titi et al., 2020).

Synthesis and Characterization of Heterocyclic Compounds

The versatility of pyrazole-acetamide derivatives extends to the synthesis and characterization of novel heterocyclic compounds. These compounds are crucial in pharmaceutical and agrochemical industries due to their high biological activity. Studies involving derivatives similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide have highlighted their role in the production of various nitrogen-containing chemicals, such as herbicides, insecticides, vitamins, and pharmaceuticals. The research underscores the significance of pyrazole-acetamide derivatives in the development of new chemical entities with potential industrial applications (Higasio & Shoji, 2001).

Propriétés

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-22-11-13(9-21-22)16-14(18-5-6-19-16)10-20-15(23)7-12-3-2-4-17-8-12/h2-6,8-9,11H,7,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUVUPLYHKCCEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2922683.png)

![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B2922689.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922691.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2922693.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)

![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2922698.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)